5-Chloropyrazine-2-sulfonyl chloride
Description
Contextualization of Pyrazine-Based Heterocycles in Contemporary Chemical Research
Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net The presence of the nitrogen atoms imparts distinct electronic properties, influencing the molecule's reactivity, solubility, and ability to engage in hydrogen bonding. orientjchem.org Pyrazine derivatives are found in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov Their utility also extends to functional materials, where they can be incorporated into polymers and dyes. The inherent chemical stability of the pyrazine ring, coupled with its capacity for functionalization, makes it a cornerstone of modern heterocyclic chemistry. mdpi.com
Significance of Sulfonyl Chlorides as Versatile Electrophilic Reagents
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents in organic synthesis. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in a vast number of pharmaceuticals and agrochemicals. cbijournal.com The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a particularly robust and widely employed transformation in drug discovery. researchgate.net Furthermore, the sulfonyl chloride group can participate in various other reactions, including Friedel-Crafts reactions and reductions, highlighting its synthetic versatility. cbijournal.com
Research Trajectories and Historical Perspectives on Halogenated Heteroaromatic Sulfonyl Chlorides
The study of heteroaromatic sulfonyl chlorides has a rich history, driven by the need for precursors to a wide range of biologically active sulfonamides. Early research focused on the synthesis of benzenesulfonyl chlorides and their derivatives. Over time, attention has shifted towards more complex heteroaromatic systems to explore new chemical space in drug discovery. The introduction of halogen atoms, such as chlorine, onto the heteroaromatic ring further modulates the electronic properties and reactivity of the sulfonyl chloride. nih.gov This can influence the compound's biological activity and pharmacokinetic profile. The development of efficient methods for the synthesis of halogenated heteroaromatic sulfonyl chlorides, often via Sandmeyer-type reactions from the corresponding amines, has been a significant area of research. google.com These advancements have paved the way for the systematic exploration of this class of compounds in medicinal chemistry.
Scope and Academic Relevance of 5-Chloropyrazine-2-sulfonyl Chloride Studies
This compound stands at the intersection of pyrazine chemistry and sulfonyl chloride reactivity, making it a compound of considerable academic and industrial interest. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a halogenated pyrazine ring, offers multiple avenues for synthetic diversification. Research into this compound is driven by the potential to generate novel libraries of pyrazine-based sulfonamides for biological screening. The academic relevance of studying this compound lies in understanding how the electronic interplay between the chloro-substituted pyrazine ring and the sulfonyl chloride group influences its reactivity and the properties of its derivatives. This knowledge is crucial for the rational design of new therapeutic agents and functional materials.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₄H₂ClN₂O₂S | ~197.59 |
| 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 | C₅H₃Cl₂NO₂S | 212.05 |
| 2-chloro-pyrimidine-5-sulfonyl chloride | Not available | C₄H₂Cl₂N₂O₂S | 213.04 |
| 5-Chloropyrazine-2-carboxylic acid | Not available | C₅H₃ClN₂O₂ | 158.54 |
| 2-Amino-5-chloropyrazine (B1281452) | 33332-29-5 | C₄H₄ClN₃ | 129.55 |
Table 2: Key Synthetic Reactions and Intermediates
| Reaction Type | Starting Material | Key Reagents | Product |
| Diazotization/Sulfonylation | 2-Amino-5-chloropyrazine | NaNO₂, HCl, SO₂, CuCl | This compound |
| Sulfonamide Formation | This compound | Primary/Secondary Amine | N-substituted-5-chloropyrazine-2-sulfonamide |
| Sulfonate Ester Formation | This compound | Alcohol, Base | Alkyl 5-chloropyrazine-2-sulfonate |
Table 3: Classes of Compounds Synthesized from this compound
| Compound Class | General Structure | Potential Applications |
| Pyrazine Sulfonamides | Pharmaceuticals (antibacterial, anticancer) | |
| Pyrazine Sulfonate Esters | Synthetic Intermediates | |
| Pyrazine Sulfones | Materials Science, Agrochemicals |
Structure
3D Structure
Properties
Molecular Formula |
C4H2Cl2N2O2S |
|---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
5-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H |
InChI Key |
DDKNVGZUKRJBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloropyrazine 2 Sulfonyl Chloride
Direct Synthetic Routes from Pyrazine (B50134) Precursors
Direct routes to 5-Chloropyrazine-2-sulfonyl chloride involve the introduction and manipulation of a sulfur-containing functional group on a pre-existing 5-chloropyrazine ring or the formation of the sulfonyl chloride from a suitable pyrazine derivative in a single key step.
Oxidative Chlorosulfonation Pathways
Oxidative chlorosulfonation is a powerful method for converting sulfur-containing compounds, such as thiols, directly into sulfonyl chlorides. This transformation typically involves a chlorinating agent and an oxidant in an aqueous or acidic medium.
A common and direct pathway to sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. For the synthesis of this compound, the required precursor would be 5-chloropyrazine-2-thiol. The general reaction involves treating the thiol with a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), in a suitable solvent system. The process oxidizes the sulfur atom while simultaneously introducing a chlorine atom to form the sulfonyl chloride group.
The reaction typically proceeds by bubbling chlorine gas through a solution of the thiol in an acidic medium, such as aqueous hydrochloric acid. The presence of water is crucial for the hydrolysis of intermediate species.
Table 1: Oxidative Chlorination of a Pyrazinethiol Precursor
| Starting Material | Reagents | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 5-Chloropyrazine-2-thiol | Chlorine (Cl₂) | Aqueous HCl / Acetic Acid | Low temperature (0-10 °C), followed by warming | This compound |
Detailed research on analogous heterocyclic thiols demonstrates that this method is robust, though careful temperature control is necessary to minimize side reactions.
An alternative to using thiols directly involves the use of S-alkylisothiourea salts, which are often more stable and less odorous than thiols. These salts can be prepared from the reaction of an appropriate halide (e.g., 2,5-dichloropyrazine) with thiourea. The resulting S-(5-chloropyrazin-2-yl)isothiourea salt is then subjected to oxidative chlorination.
This method is advantageous as it avoids the isolation of the thiol. Reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) in an aqueous medium can efficiently convert the isothiourea salt to the desired sulfonyl chloride. organic-chemistry.org This approach is considered environmentally benign and uses readily accessible reagents. organic-chemistry.org
Table 2: Oxidative Chlorosulfonation via Isothiourea Salt
| Precursor | Reagents | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| S-(5-chloropyrazin-2-yl)isothiourea salt | N-Chlorosuccinimide (NCS) or NaClO₂ | Acetonitrile (B52724)/Water | Room temperature | This compound |
Sandmeyer-Type Approaches with Aminopyrazine Systems
The Sandmeyer reaction is a versatile and widely used method for converting an aromatic or heteroaromatic amino group into a variety of functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov This approach is highly applicable for the synthesis of this compound, starting from 2-amino-5-chloropyrazine (B1281452).
The synthesis of the precursor, 2-amino-5-chloropyrazine, can be achieved by the direct chlorination of 2-aminopyrazine (B29847) using a chlorinating agent like N-chloro-N-methoxy-4-methylbenzenesulfonamide in acetonitrile, affording the product in good yield. chemicalbook.com
The Sandmeyer reaction sequence involves two main steps:
Diazotization: The amino group of 2-amino-5-chloropyrazine is converted into a diazonium salt (5-chloropyrazine-2-diazonium chloride) by treatment with sodium nitrite (B80452) (NaNO₂) in a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).
Sulfonyl Chloride Formation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a solvent like acetic acid, in the presence of a copper(I) chloride (CuCl) catalyst. nih.gov The diazonium group is replaced by the -SO₂Cl group, with the liberation of nitrogen gas. nih.gov
This method is particularly effective for introducing the sulfonyl chloride group onto electron-deficient heterocyclic systems.
Table 3: Sandmeyer Reaction for this compound
| Starting Material | Reagents | Solvent | Key Conditions | Product |
|---|
Chlorination of Pyrazine Sulfonic Acids and Salts
If the corresponding sulfonic acid, 5-chloropyrazine-2-sulfonic acid, is available, it can be converted into the sulfonyl chloride by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.com
The reaction typically involves heating the sulfonic acid or its sodium salt with an excess of the chlorinating agent. For example, refluxing 5-chloropyrazine-2-sulfonic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), will yield the sulfonyl chloride. The excess thionyl chloride can be removed by distillation after the reaction is complete.
Table 4: Conversion of Sulfonic Acid to Sulfonyl Chloride
| Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|
| 5-Chloropyrazine-2-sulfonic acid | Thionyl chloride (SOCl₂), cat. DMF | Reflux | This compound |
| Sodium 5-chloropyrazine-2-sulfonate | Phosphorus pentachloride (PCl₅) | Heating | This compound |
Indirect Synthetic Strategies and Functional Group Interconversions
Indirect strategies involve the synthesis of a related pyrazine derivative followed by one or more functional group interconversions to arrive at the target molecule. A plausible indirect route would be the chlorination of a pyrazine-2-sulfonyl chloride precursor.
This strategy would begin with the synthesis of pyrazine-2-sulfonyl chloride from a suitable starting material, such as 2-aminopyrazine, via the Sandmeyer reaction described previously (2.1.2). The resulting pyrazine-2-sulfonyl chloride would then be subjected to a regioselective chlorination reaction.
Direct chlorination of the pyrazine ring can be challenging and may lead to mixtures of products. google.com However, specific reagents and conditions can favor chlorination at the desired position. For pyrazine systems, chlorination can sometimes be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under specific conditions, potentially guided by the electron-withdrawing nature of the sulfonyl chloride group to the 5-position. rsc.org Further research would be required to optimize the regioselectivity of this step.
Conversion of Other Pyrazine Sulfonyl Halides
While direct conversion from other pyrazine sulfonyl halides is a plausible synthetic strategy, it is less commonly documented in readily available literature for this compound. This approach would typically involve halogen exchange reactions, where a more reactive sulfonyl halide, such as a sulfonyl fluoride (B91410) or bromide, is converted to the desired sulfonyl chloride. Such transformations often employ a halide source, for instance, a chloride salt, in a suitable solvent. The efficiency of these reactions is contingent on the relative bond strengths and the reaction kinetics.
Manipulation of Pyrazine Carboxylic Acid Derivatives for Sulfonyl Chloride Formation
A more prevalent and well-documented approach to the synthesis of this compound involves the manipulation of pyrazine carboxylic acid derivatives. This multi-step process often begins with a suitable pyrazine precursor, which is then converted to the target compound.
One common pathway initiates with 2-aminopyrazine. Through a Sandmeyer-type reaction, the amino group can be diazotized and subsequently replaced with a sulfonyl chloride group. This typically involves treating the aminopyrazine with a nitrite source in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Alternatively, and more directly, 5-chloropyrazine-2-carboxylic acid serves as a key precursor. The carboxylic acid group can be converted to the sulfonyl chloride functionality through a series of reactions. A common method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While this yields an acyl chloride and not directly a sulfonyl chloride, it is a critical step in the synthesis of many pyrazine derivatives. researchgate.net The direct conversion of a carboxylic acid to a sulfonyl chloride is a more complex transformation that may involve multiple steps, including conversion to a thiol or other sulfur-containing intermediate, followed by oxidative chlorination.
Recent advancements in photocatalysis have also opened new avenues for the conversion of carboxylic acids to sulfonyl chlorides, offering potentially milder reaction conditions.
Optimization of Reaction Parameters and Yield Enhancement
Achieving high yields and purity of this compound necessitates careful control over various reaction parameters.
Temperature and Pressure Control in Reaction Efficiency
Temperature is a crucial parameter in the synthesis of sulfonyl chlorides. Reactions are often conducted at specific temperatures to control the rate of reaction and minimize the formation of byproducts. For instance, diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Subsequent reactions may require heating to proceed at a reasonable rate. Pressure control is generally less critical for these types of reactions unless gaseous reagents or byproducts are involved.
Catalytic and Stoichiometric Reagent Effects
The stoichiometry of the reagents plays a vital role in maximizing the yield of the desired product. For instance, in the conversion of carboxylic acids to acyl chlorides, an excess of the chlorinating agent may be used to ensure complete conversion. In Sandmeyer-type reactions, the use of a copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride. The choice of catalyst and its concentration can significantly impact the reaction's efficiency and selectivity.
Advanced Purification and Isolation Techniques for this compound
The isolation and purification of this compound are critical steps to obtain a product of high purity suitable for subsequent applications. Due to the reactive nature of sulfonyl chlorides, care must be taken to avoid hydrolysis.
Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification.
Chromatography: Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a powerful technique for separating the desired product from impurities. The selection of an appropriate eluent system is key to achieving good separation. For more volatile compounds, gas chromatography may also be employed. High-performance liquid chromatography (HPLC) is another valuable tool for both purification and purity analysis.
Distillation: For liquid sulfonyl chlorides, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
The selection of the most appropriate purification technique depends on the physical properties of the sulfonyl chloride and the nature of the impurities present.
Below is an interactive data table summarizing the synthetic parameters for related pyrazine derivatives, which can inform the synthesis of this compound.
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrazinoic acids | Thionyl chloride | - | - | - | researchgate.net |
| Pyrazine acid | Thionyl chloride | DMF | - | - | researchgate.net |
| Pyrazine acid | - | THF | - | - | researchgate.net |
| 5-Chloropyrazine-2-carboxylic acid | Trimethylsilyldiazomethane | Diethyl ether / Methanol | - | >95 | chemicalbook.com |
Chemical Reactivity and Mechanistic Insights of 5 Chloropyrazine 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group of 5-Chloropyrazine-2-sulfonyl chloride is a key reactive site, readily undergoing nucleophilic substitution. This reactivity is central to its use in synthesizing a variety of sulfonamide and sulfonate ester derivatives.
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. rsc.orgnih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. rsc.org The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the hydrogen chloride that is generated. ekb.eg
The general mechanism involves the amine's lone pair of electrons attacking the sulfur atom, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and, after deprotonation by the base, yielding the stable sulfonamide. rsc.org The reactivity of the amine plays a role, with primary amines generally reacting more readily than secondary amines due to steric factors. rsc.org
Table 1: Examples of N-Substituted Sulfonamide Synthesis
| Amine Reactant | Base | Product |
| Primary Amine (e.g., Aniline) | Pyridine | N-Aryl-5-chloropyrazine-2-sulfonamide |
| Secondary Amine (e.g., Piperidine) | Triethylamine | 1-[(5-Chloropyrazin-2-yl)sulfonyl]piperidine |
| Amino Acid Ester | None (Microwave) | N-[(5-Chloropyrazin-2-yl)sulfonyl]-amino acid ester |
This table is illustrative and specific reaction conditions may vary.
Alcohols and phenols can react with this compound to form the corresponding sulfonate esters. This transformation is significant as it converts a poorly leaving hydroxyl group into a good leaving group, the sulfonate ester. periodicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a base like pyridine, which serves to neutralize the HCl byproduct. youtube.com
The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion. youtube.com This process generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com
Table 2: Synthesis of Sulfonate Esters
| Hydroxyl Compound | Base | Product |
| Methanol | Pyridine | Methyl 5-chloropyrazine-2-sulfonate |
| Phenol | Pyridine | Phenyl 5-chloropyrazine-2-sulfonate |
| Isopropanol | Pyridine | Isopropyl 5-chloropyrazine-2-sulfonate |
This table provides representative examples.
Beyond amines and alcohols, this compound can react with other heteroatom nucleophiles. For instance, thiols can react to form thiosulfonate esters.
In some cases, phosphines have been shown to reduce sulfonyl chlorides. nih.govresearchgate.net For example, triphenylphosphine (B44618) can reduce arylsulfonyl chlorides to the corresponding aryl thiols. researchgate.net This type of reaction highlights a different reactivity pathway for sulfonyl chlorides, where the sulfur atom undergoes reduction rather than simple substitution.
Reactivity of the Pyrazine (B50134) Core
The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity.
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, coupled with the sulfonyl chloride group, makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub In an SNAr reaction, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (in this case, chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The departure of the leaving group then restores the aromaticity of the ring.
The rate of SNAr reactions is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For chloropyrazines, reactions with various nucleophiles such as amines can lead to the displacement of the chlorine atom. researchgate.net
Electrophilic aromatic substitution (EAS) on the pyrazine ring of this compound is generally difficult. minia.edu.egmasterorganicchemistry.com The pyrazine ring is highly electron-deficient due to the presence of the two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. total-synthesis.comyoutube.com Furthermore, the sulfonyl chloride group is also a strong deactivating group.
Orthogonal Reactivity Between Sulfonyl Chloride and Chloropyrazine Functionalities
Orthogonal reactivity refers to the ability to selectively address one functional group in a molecule without affecting another, typically by employing different reaction conditions. In this compound, the sulfonyl chloride and the chloropyrazine moieties exhibit distinct reactivity profiles, enabling such selective chemistry.
The sulfonyl chloride group is a powerful electrophile, primarily reacting with nucleophiles like amines to form sulfonamides. nih.govresearchgate.net This reaction is generally very fast and can often be carried out under mild conditions, including low temperatures. The high reactivity is due to the extreme electrophilicity of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom.
On the other hand, the chlorine atom at the C-5 position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de The pyrazine ring is an electron-deficient aromatic system, which activates attached halogens toward displacement by nucleophiles. nih.gov However, SNAr reactions typically require more forcing conditions, such as higher temperatures or the use of a strong base, compared to the rapid reaction of a sulfonyl chloride with an amine. thieme-connect.de
This difference in reactivity and required conditions forms the basis for the orthogonal control. A nucleophile, such as a primary or secondary amine, can be reacted selectively with the sulfonyl chloride group at low temperatures, leaving the C-5 chlorine atom untouched. Subsequently, a different nucleophile can be used to displace the chlorine atom under more vigorous conditions (e.g., heating), allowing for the stepwise and controlled synthesis of disubstituted pyrazine derivatives.
Table 1: Comparison of Reaction Conditions for Orthogonal Reactivity
| Functional Group | Reaction Type | Typical Nucleophiles | General Conditions | Relative Rate |
| Sulfonyl Chloride | Sulfonylation | Amines, Alcohols | Low temperature (e.g., 0 °C to RT), often with a non-nucleophilic base | Very Fast |
| Chloropyrazine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Elevated temperatures, often with a strong base | Moderate to Slow |
Stereoelectronic Effects on Reaction Kinetics and Selectivity
Stereoelectronic effects, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electrons (electronic effects), are crucial in determining the reaction rates and selectivity of this compound. These factors influence how easily a nucleophile can approach the two primary electrophilic sites: the sulfur atom of the sulfonyl chloride and the carbon atom bonded to the chlorine.
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In this compound, both reactive centers are subject to steric effects that can impede the approach of a nucleophile.
The sulfonyl chloride group at the C-2 position is flanked by a nitrogen atom of the pyrazine ring on one side and the C-3 hydrogen on the other. While the approach to the sulfur atom is relatively open, bulky nucleophiles may experience some steric repulsion from the pyrazine ring itself.
Table 2: Qualitative Impact of Steric Hindrance on Reaction Rates
| Reaction Site | Source of Hindrance | Impact of Bulky Nucleophile | Expected Outcome |
| Sulfonyl Chloride (at C-2) | Adjacent pyrazine ring | Significant decrease in reaction rate | Slower formation of sulfonamide |
| Chloro Group (at C-5) | Adjacent N-atom, bulky -SO₂Cl group at C-2 | Significant decrease in reaction rate | Slower SNAr substitution |
The electronic properties of the molecule are the dominant factor in its high reactivity. Both the pyrazine ring and the sulfonyl group are strongly electron-withdrawing, which creates highly electrophilic (electron-poor) reaction centers.
Pyrazine Ring: As a diazine, the pyrazine ring contains two electronegative nitrogen atoms in a 1,4-arrangement. These atoms withdraw electron density from the ring carbons through both inductive and mesomeric effects, making the ring π-deficient. nih.govresearchgate.net This inherent electron deficiency is crucial for activating the C-5 chlorine atom for nucleophilic aromatic substitution, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.commasterorganicchemistry.com
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. The sulfur atom is in a high oxidation state and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This creates a significant partial positive charge on the sulfur atom, rendering it exceptionally electrophilic and highly susceptible to attack by a wide range of nucleophiles. nih.gov
The combined influence of the electron-deficient pyrazine ring and the powerful sulfonyl chloride group makes this compound a bifunctional electrophile with two distinct, highly activated sites for nucleophilic attack.
Table 3: Summary of Electronic Effects on Electrophilicity
| Molecular Component | Electronic Effect | Impact on Ring/Substituent | Resulting Electrophilicity |
| Pyrazine Nitrogens | Inductive & Resonance Withdrawal | Makes the aromatic ring π-deficient | Activates the C-5 Chlorine for SNAr |
| Sulfonyl Group (-SO₂) | Strong Inductive & Resonance Withdrawal | Strongly deactivates the ring; creates a highly positive sulfur center | Renders the sulfur atom extremely electrophilic |
| Chlorine Atoms (-Cl) | Inductive Withdrawal | Withdraw electron density | The sulfur-bound Cl is a good leaving group; the ring-bound Cl is an activated site for SNAr |
Applications of 5 Chloropyrazine 2 Sulfonyl Chloride As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds
The inherent reactivity of 5-chloropyrazine-2-sulfonyl chloride makes it an excellent starting material for the synthesis of a wide array of complex heterocyclic structures. The sulfonyl chloride moiety readily reacts with nucleophiles, while the chloro-substituent on the pyrazine (B50134) ring can participate in various coupling and displacement reactions.
Synthesis of Novel Pyrazine-Fused Ring Systems
While direct examples of the synthesis of pyrazine-fused ring systems starting from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential in such transformations. The pyrazine ring itself is a key component in many biologically active fused heterocyclic systems, such as pteridines and phenazines. The sulfonyl chloride and chloro functionalities on the pyrazine ring could, in principle, be utilized in intramolecular cyclization reactions to form novel fused systems. For instance, reaction with a difunctional nucleophile could lead to the formation of pyrazino[2,3-d]thiazole or pyrazino[2,3-b] nih.govresearchgate.netthiazine derivatives, although specific examples are not readily found. The synthesis of related pyrazino[2,3-d]pyridazines has been achieved through other routes, highlighting the interest in this class of fused heterocycles. researchgate.net
Assembly of Sulfonamide-Containing Heterocycles
The reaction of this compound with various amines is a straightforward and efficient method for the synthesis of a diverse range of sulfonamide-containing heterocycles. The sulfonamide linkage is a well-established pharmacophore found in numerous therapeutic agents. By reacting this compound with primary or secondary amines, including those that are part of other heterocyclic rings, a library of novel compounds with potential biological activity can be generated.
For example, the reaction with various amino-heterocycles can lead to the formation of complex structures with potential applications in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The chlorine atom on the pyrazine ring can be retained for further functionalization or can be displaced in subsequent reaction steps.
Table 1: Examples of Sulfonamide-Containing Heterocycles Potentially Synthesized from this compound
| Amine Reactant | Resulting Sulfonamide Heterocycle | Potential Application Areas |
| Aniline Derivatives | N-Aryl-5-chloropyrazine-2-sulfonamides | Medicinal Chemistry, Agrochemicals |
| Piperidine | 1-[(5-Chloropyrazin-2-yl)sulfonyl]piperidine | Drug Discovery |
| 2-Aminothiazole | N-(Thiazol-2-yl)-5-chloropyrazine-2-sulfonamide | Antibacterial, Antifungal Agents |
| 4-Amino-1,2,4-triazole | N-(1H-1,2,4-Triazol-4-yl)-5-chloropyrazine-2-sulfonamide | Antiviral, Anticancer Agents |
Derivatization for Advanced Organic Materials Precursors
The electronic properties of the pyrazine ring, combined with the ability to introduce various functional groups via the sulfonyl chloride moiety, make this compound a potential precursor for advanced organic materials. Pyrazine-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
By reacting this compound with electron-donating or electron-withdrawing groups, it is possible to tune the electronic and photophysical properties of the resulting molecules. For instance, coupling with fluorescent dyes or chromophores could lead to the development of novel materials with interesting optical properties. While specific examples utilizing this compound in the synthesis of advanced organic materials are not prevalent in the literature, the general strategy of using heterocyclic sulfonyl chlorides as building blocks for such materials is a known approach. The development of cyanuric chloride-based reactive dyes for various applications showcases the utility of chloro-heterocyclic compounds in material science. nih.gov
Development of Chemical Probes and Reagents for Research (e.g., Proteomics, RNA modification)
The reactivity of the sulfonyl chloride group makes this compound a candidate for the development of chemical probes and reagents for biological research. Sulfonyl chlorides can react with nucleophilic residues on proteins, such as lysine (B10760008) and tyrosine, to form stable covalent adducts. This property can be exploited to design activity-based probes for enzyme profiling or to develop covalent inhibitors for specific protein targets.
While the direct application of this compound as a chemical probe is not widely reported, the principle of using sulfonyl-containing compounds for such purposes is well-established. For instance, dansyl chloride, a fluorescent sulfonyl chloride, is widely used for labeling amines in proteins and other biomolecules. Similarly, this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for proteomics research. The development of covalent inhibitors often involves the use of reactive electrophiles like sulfonyl chlorides to target specific amino acid residues in proteins. nih.govwuxiapptec.com
In the context of RNA modification, chemical probes are used to detect and map modified nucleotides. While there are no specific reports of this compound being used for this purpose, the development of chemical methods for RNA analysis is an active area of research.
Role in Multi-Step Organic Syntheses of Complex Molecular Architectures
This compound can serve as a crucial intermediate in multi-step organic syntheses, enabling the construction of complex molecular architectures. Its bifunctional nature allows for sequential and selective reactions at the sulfonyl chloride and the chloro-substituted positions of the pyrazine ring. This provides a strategic advantage in the assembly of intricate molecules, including pharmaceuticals and natural products.
The sulfonyl chloride can be converted into a sulfonamide, which can then direct further reactions or act as a protecting group. The chlorine atom can be subjected to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce additional complexity. While specific total syntheses employing this compound as a key intermediate are not prominently featured in the literature, its potential is evident from the numerous synthetic strategies that rely on functionalized heterocyclic building blocks. The use of related chloropyrazine derivatives in the synthesis of pharmaceutical intermediates underscores the importance of such compounds in drug discovery and development. beilstein-journals.orgresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 5 Chloropyrazine 2 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 5-Chloropyrazine-2-sulfonyl chloride, ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the arrangement of atoms and the presence of the pyrazine (B50134) ring.
The ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyrazine ring. These protons are in different chemical environments due to the differing electronic effects of the adjacent chloro and sulfonyl chloride substituents. The proton at the C-3 position, being adjacent to the strongly electron-withdrawing sulfonyl chloride group, is expected to appear further downfield compared to the proton at the C-6 position, which is adjacent to the chloro group. Both signals would likely appear as singlets, as there are no adjacent protons to cause spin-spin splitting.
The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each of the four carbon atoms in the pyrazine ring. The carbon atoms directly bonded to the electronegative chlorine atom (C-5) and the sulfonyl chloride group (C-2) would be significantly deshielded and appear at higher chemical shifts. The chemical shifts of C-3 and C-6 would also be influenced by their positions relative to the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, typically in a solvent like CDCl₃.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-3 | ~9.1 - 9.3 | Singlet (s) |
| ¹H | H-6 | ~8.8 - 9.0 | Singlet (s) |
| ¹³C | C-2 | ~155 - 158 | - |
| ¹³C | C-3 | ~145 - 148 | - |
| ¹³C | C-5 | ~150 - 153 | - |
| ¹³C | C-6 | ~143 - 146 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride (-SO₂Cl) group. Specifically, strong, sharp peaks arising from the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated. Aromatic C-H and C=N stretching vibrations from the pyrazine ring would also be present, but the sulfonyl chloride bands are the most diagnostic feature.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric S=O Stretch | Sulfonyl Chloride | ~1370 - 1410 | Strong |
| Symmetric S=O Stretch | Sulfonyl Chloride | ~1160 - 1210 | Strong |
| C=N Stretch | Pyrazine Ring | ~1550 - 1600 | Medium |
| Aromatic C-H Stretch | Pyrazine Ring | ~3000 - 3100 | Weak-Medium |
| C-Cl Stretch | Chloro Group | ~700 - 850 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₂Cl₂N₂O₂S), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Table 3: Predicted Key Mass Spectrometry Data for this compound
| Parameter | Predicted Value / Fragment |
|---|---|
| Molecular Formula | C₄H₂Cl₂N₂O₂S |
| Molecular Weight | 212.94 g/mol |
| Predicted Molecular Ion [M]⁺ (m/z) | 212 (for ³⁵Cl₂), 214 (for ³⁵Cl³⁷Cl), 216 (for ³⁷Cl₂) |
| Predicted Key Fragments (m/z) | [M-Cl]⁺, [M-SO₂]⁺, [M-SO₂Cl]⁺, [C₄H₂ClN₂]⁺ |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be obtained as a suitable single crystal, this technique could provide unambiguous data on bond lengths, bond angles, and intermolecular interactions. The process involves crystallizing the compound, collecting diffraction data by irradiating the crystal with X-rays, and then solving and refining the resulting structural model.
While a specific crystal structure for this compound is not publicly available, the data obtained would be expected to confirm the planarity of the pyrazine ring and provide the exact geometry of the sulfonyl chloride group relative to the ring. This information is invaluable for understanding the molecule's reactivity and for computational modeling studies.
Advanced Chromatographic and Analytical Methods for Purity and Identity Verification
To ensure the quality and reliability of experimental results, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A validated HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can separate the target compound from impurities and starting materials. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for volatile impurities. Furthermore, elemental analysis provides a fundamental check of the compound's identity by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which must match the theoretical values calculated from the molecular formula.
Future Research Directions and Emerging Trends in 5 Chloropyrazine 2 Sulfonyl Chloride Chemistry
Green Chemistry Principles in the Synthesis and Application of Pyrazine (B50134) Sulfonyl Chlorides
The integration of green chemistry principles is paramount for the sustainable development of chemical processes. Traditional methods for synthesizing sulfonyl chlorides often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Future research will focus on developing more environmentally benign pathways for the synthesis and application of pyrazine sulfonyl chlorides.
Key areas of investigation include:
Safer Reagents and Solvents: Research is directed towards replacing hazardous chlorinating agents like thionyl chloride or chlorosulfonic acid with greener alternatives. patsnap.comacs.org One promising approach is the use of oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the conversion of corresponding thiols or disulfides to sulfonyl chlorides. rsc.org Furthermore, the substitution of conventional organic solvents with sustainable options such as water or bio-derived solvents is a critical goal. rsc.orgmdpi.com The use of water as a solvent in the synthesis of aryl sulfonyl chlorides has been shown to be effective, with the product often precipitating directly from the reaction mixture, simplifying isolation and reducing solvent waste. acs.org
Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are being explored. This aligns with the core green chemistry principle of waste prevention. nih.gov One-pot syntheses, where multiple reaction steps are carried out in a single reactor, reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. researchgate.net
Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or mechanochemical reactions, can significantly lower the environmental footprint of chemical production. rasayanjournal.co.innih.gov These techniques often lead to shorter reaction times and higher yields compared to conventional heating methods. rasayanjournal.co.in
| Principle | Traditional Approach | Emerging Green Alternative | Research Focus |
| Reagents | Use of hazardous reagents like chlorosulfonic acid or phosphorus oxychloride. patsnap.com | Oxidative chlorination using reagents like Oxone-KX or NaDCC·2H₂O in water. rsc.orgrsc.org | Development of catalytic systems that utilize benign oxidants. |
| Solvents | Reactions often performed in chlorinated or other volatile organic solvents. | Utilization of water, ethanol, glycerol, or deep eutectic solvents (DES). rsc.org | Exploring solvent-free reaction conditions or recyclable solvent systems. rasayanjournal.co.in |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions (MCRs) to reduce separation steps. rasayanjournal.co.in | Designing telescoped reactions where sequential steps are performed in a continuous fashion. researchgate.net |
| Energy | Relies on conventional heating, often for extended periods. | Microwave-assisted synthesis, ultrasonication, or mechanochemistry to reduce energy consumption. rasayanjournal.co.innih.gov | Optimization of reaction conditions to proceed at ambient temperature and pressure. |
An efficient and green procedure for the hydrolysis of the related compound methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide (B78521) without organic solvents highlights the potential for greener transformations in this chemical family. researchgate.net
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and its application to pyrazine sulfonyl chloride chemistry offers significant opportunities for improvement. The development of novel catalytic systems can lead to reactions that are not only more efficient but also more selective, enabling precise control over molecular architecture.
Future research directions in catalysis include:
Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, there is scope for exploring other transition metals (e.g., iron, copper, nickel) that are more abundant and less toxic. Iron-catalyzed C-H functionalization has been successfully applied to pyrazines, suggesting a potential route for novel derivatizations. mdpi.com
Photocatalysis: The use of light to drive chemical reactions is a rapidly expanding field. Metal-free photocatalytic approaches can be used to generate sulfonyl radical intermediates from sulfonamides, opening up new pathways for functionalization that are not accessible through traditional thermal methods. acs.org This could enable the late-stage functionalization of complex molecules derived from 5-chloropyrazine-2-sulfonyl chloride.
Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal contamination in the final products, which is particularly important in pharmaceutical applications. Research into organocatalytic methods for the activation of sulfonyl chlorides or their reaction partners could lead to milder and more selective transformations.
The goal is to develop catalytic systems that can selectively functionalize the pyrazine ring or the sulfonyl chloride group with high efficiency and under mild conditions, expanding the synthetic utility of this important building block.
Exploration of Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous manufacturing, is emerging as a superior alternative to traditional batch processing for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for the enhanced safety and control offered by flow reactors. rsc.orgrsc.org
Key advantages and research trends in this area are:
Enhanced Safety and Heat Transfer: Flow reactors feature a high surface-area-to-volume ratio, allowing for superior heat dissipation. ucd.ie This exquisite temperature control mitigates the risk of thermal runaway in highly exothermic reactions like chlorosulfonation, making the process inherently safer. rsc.orgrsc.org
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup often leads to higher yields and selectivities, minimizing the formation of impurities. ucd.iemdpi.com This can reduce the need for extensive downstream purification.
Scalability and Space-Time Yield: Continuous processing allows for seamless scaling by extending the operation time, rather than increasing the reactor volume. Flow systems can achieve significantly higher space-time yields (the amount of product formed per unit volume per unit time) compared to batch processes. rsc.orgmdpi.com For example, a continuous flow protocol for sulfonyl chloride synthesis demonstrated a very high space–time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds. rsc.orgrsc.org
| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |
| Safety | Poor heat transfer, risk of thermal runaway with exothermic reactions. rsc.org | Excellent heat transfer, enhanced temperature control, inherently safer. rsc.orgucd.ie |
| Control | Limited control over mixing and temperature gradients. | Precise control over residence time, stoichiometry, and temperature. rsc.org |
| Scalability | Scaling up is complex and can introduce new safety and quality challenges. | Scaled by running the process for longer durations ("scaling out"). mdpi.com |
| Yield | Can be limited by side reactions due to long reaction times and poor heat control. mdpi.com | Often results in higher yields and purity due to precise process control. ucd.iemdpi.com |
| Space-Time Yield | Generally lower, limited by reactor size and cycle time. mdpi.com | Significantly higher, enabling more production in a smaller footprint. rsc.orgmdpi.com |
| Reagent Handling | Handling of hazardous intermediates can be risky. | In-situ generation and immediate consumption of unstable or hazardous intermediates is possible. nih.gov |
The development of an automated continuous synthesis for aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) and automated process controls has demonstrated significant improvements in consistency, reliability, and spacetime yield, paving the way for the large-scale, safe production of compounds like this compound. mdpi.comresearchgate.net
Advanced Methodologies for Real-time Reaction Monitoring and Process Control
To fully realize the benefits of advanced synthetic methods like flow chemistry, robust analytical techniques for real-time monitoring and control are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.netresearchgate.net
Emerging trends in this area involve the integration of various spectroscopic techniques directly into the reaction stream:
In-line Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with flow reactors to provide continuous, real-time data on reactant consumption, intermediate formation, and product generation. americanpharmaceuticalreview.com This allows for a deep understanding of reaction kinetics and mechanisms. americanpharmaceuticalreview.comresearchgate.net
Automated Process Control: The data from PAT tools can be fed into an automated control system. mdpi.com This enables the system to dynamically adjust process parameters (e.g., temperature, flow rate) to maintain optimal conditions, ensuring consistent product quality and maximizing yield. mdpi.comresearchgate.net For instance, real-time data from gravimetric balances have been used in feedback controllers to manage reactor fill levels and pumping performance in a continuous sulfonyl chloride synthesis. mdpi.com
Chemometrics: Multivariate data analysis tools are used to interpret the large datasets generated by PAT methods. researchgate.net These chemometric models can correlate spectral data with critical process parameters, enabling predictive control over the reaction outcome.
By implementing these advanced monitoring and control strategies, the production of this compound can be transformed from a conventional batch process into a highly efficient, data-rich, and automated continuous process. researchgate.net
Synergistic Applications in Interdisciplinary Chemical Research
This compound is not just a synthetic intermediate but a versatile scaffold for creating molecules with diverse functionalities, making it valuable in various interdisciplinary fields. Future research will likely focus on leveraging its unique electronic and structural properties for novel applications.
Medicinal Chemistry and Drug Discovery: The pyrazine ring is a well-known pharmacophore present in numerous FDA-approved drugs. mdpi.comresearchgate.net The sulfonamide functional group, readily accessible from the sulfonyl chloride, is also a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antibacterial and anticancer properties. orientjchem.orgcbijournal.com Future work will involve synthesizing libraries of novel sulfonamides derived from this compound for screening against various biological targets. nih.govnih.gov The combination of the pyrazine and sulfonamide motifs offers a rich chemical space for the discovery of new therapeutic agents. researchgate.net
Materials Science: The rigid, electron-deficient pyrazine ring system can be incorporated into polymers or organic materials to tune their electronic, optical, or thermal properties. Sulfonyl-containing functional groups can act as ligands for metal-organic frameworks (MOFs) or as components in conductive polymers. Research into these areas could lead to the development of new materials for applications in electronics, sensing, or catalysis.
Agrochemicals: Similar to pharmaceuticals, the pyrazine and sulfonamide moieties are found in many agrochemicals. researchgate.net The development of new derivatives could lead to the discovery of novel herbicides, fungicides, or pesticides with improved efficacy and environmental profiles.
The synergistic combination of the reactive sulfonyl chloride group and the biologically relevant chloropyrazine core positions this compound as a powerful platform for innovation at the interface of organic synthesis, medicinal chemistry, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
